molecular formula C8H13ClN2O B2776997 1-Ethyl-1h,4h,6h,7h-pyrano[3,4-d]imidazole hydrochloride CAS No. 2172537-68-5

1-Ethyl-1h,4h,6h,7h-pyrano[3,4-d]imidazole hydrochloride

Cat. No.: B2776997
CAS No.: 2172537-68-5
M. Wt: 188.66
InChI Key: LKVINSCNPBPRHS-UHFFFAOYSA-N
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Description

1-Ethyl-1h,4h,6h,7h-pyrano[3,4-d]imidazole hydrochloride is a heterocyclic compound with a unique structure that combines a pyrano ring fused with an imidazole ring

Properties

IUPAC Name

1-ethyl-6,7-dihydro-4H-pyrano[3,4-d]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-2-10-6-9-7-5-11-4-3-8(7)10;/h6H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVINSCNPBPRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1CCOC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1h,4h,6h,7h-pyrano[3,4-d]imidazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable pyranoimidazole precursor in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1h,4h,6h,7h-pyrano[3,4-d]imidazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole hydrochloride as an antimicrobial agent. Research indicates that compounds with imidazole frameworks exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that derivatives of imidazole could effectively inhibit the growth of various pathogens, suggesting that this compound may share similar properties .

Anticancer Properties

The compound's structural similarity to other bioactive imidazole derivatives positions it as a candidate for anticancer research. Investigations into related compounds have shown that they can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of imidazole derivatives. Compounds similar to this compound have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Catalysis in Organic Reactions

The compound has shown promise as a catalyst in various organic reactions. Its ability to facilitate reactions such as epoxidation has been documented in several studies. For example, phosphotungstic acid immobilized on imidazole-functionalized silica demonstrated enhanced catalytic activity for epoxidation processes when compared to traditional catalysts .

Synthesis of Heterocycles

This compound can also be utilized in the synthesis of other heterocyclic compounds. Its reactivity allows it to participate in cyclization reactions that yield complex molecular architectures. This application is particularly valuable in pharmaceutical chemistry where diverse heterocycles are often required for drug development .

Hazard Identification

The compound poses certain hazards; it is classified as harmful if swallowed and may cause skin and eye irritation. Appropriate safety measures must be taken when handling the compound to prevent exposure and ensure safe laboratory practices .

Mechanism of Action

The mechanism of action of 1-Ethyl-1h,4h,6h,7h-pyrano[3,4-d]imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 1-Ethyl-1h,4h,6h,7h-pyrano[3,4-d]imidazole hydrochloride is unique due to its specific structural features and the presence of the ethyl group, which may influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole hydrochloride (CAS No. 2172537-68-5) is a heterocyclic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that combines a pyrano ring fused with an imidazole ring. Its molecular formula is C8H12N2OHClC_8H_{12}N_2O\cdot HCl, with a molecular weight of 188.66 g/mol. The compound is typically synthesized through the cyclization of appropriate precursors under controlled conditions using strong acids like hydrochloric acid .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound. The compound has demonstrated significant activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound showed potent activity with MIC values comparable to established antibiotics.
  • Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming Ciprofloxacin in some assays .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)MBC (µg/mL)Biofilm Reduction (%)
Staphylococcus aureus0.250.585
Escherichia coli0.5170
Candida albicans0.751.560

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in cancer progression.
  • Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase in certain cancer cell lines.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54918Enzyme inhibition

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The compound may inhibit enzymes involved in inflammatory pathways and microbial resistance.
  • Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the compound's effect on biofilm-forming bacteria and found a significant reduction in biofilm formation compared to traditional antibiotics .
  • Anticancer Research : In a recent publication focusing on its anticancer properties, researchers found that the compound inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .

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